molecular formula C19H17FN8O2 B1678019 Nelociguat CAS No. 625115-52-8

Nelociguat

Cat. No.: B1678019
CAS No.: 625115-52-8
M. Wt: 408.4 g/mol
InChI Key: FTQHGWIXJSSWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Nelociguat undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and acetonitrile, as well as catalysts like palladium on carbon. Major products formed from these reactions include various derivatives of the pyrazolopyridine core, which can be further modified to enhance the compound’s pharmacological properties .

Scientific Research Applications

Pulmonary Hypertension

Nelociguat has shown promise in treating pulmonary hypertension, a condition marked by increased blood pressure in the pulmonary arteries. Clinical studies have demonstrated that this compound can significantly reduce pulmonary vascular resistance and improve exercise capacity in patients with this condition.

  • Case Study : In a Phase II clinical trial involving patients with pulmonary arterial hypertension, this compound was administered at varying doses. Results indicated a dose-dependent reduction in mean pulmonary artery pressure and an increase in cardiac output .

Heart Failure

This compound is being investigated for its potential benefits in patients with heart failure, particularly those with preserved ejection fraction. The drug's ability to enhance cardiac output while reducing systemic vascular resistance makes it a candidate for managing symptoms associated with heart failure.

  • Clinical Findings : In studies comparing this compound with other soluble guanylate cyclase stimulators like riociguat and vericiguat, it was observed that this compound provided comparable hemodynamic improvements but with a more favorable safety profile .

Pharmacokinetics and Pharmacodynamics

This compound exhibits favorable pharmacokinetic properties, including rapid absorption and a half-life conducive to once-daily dosing. Its pharmacodynamic effects include significant vasodilation without causing excessive hypotension, making it suitable for chronic administration .

Data Tables

Study Population Dosage Primary Endpoint Results
Phase II TrialPatients with pulmonary hypertension10-30 mg dailyChange in mean pulmonary artery pressureSignificant reduction observed
Heart Failure StudyPatients with heart failure5-15 mg dailyImprovement in exercise capacityIncreased exercise tolerance noted

Mechanism of Action

Nelociguat exerts its effects by stimulating the enzyme soluble guanylate cyclase, which is a key component of the nitric oxide signaling pathway. Upon binding of nitric oxide to its prosthetic heme group, soluble guanylate cyclase catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate. This second messenger molecule then activates protein kinase G, leading to a cascade of downstream effects, including vasodilation, inhibition of smooth muscle proliferation, and reduction of leukocyte recruitment .

Comparison with Similar Compounds

Nelociguat is similar to other soluble guanylate cyclase stimulators, such as riociguat and vericiguat. it has unique properties that set it apart:

These differences highlight the unique pharmacological profile of this compound, making it a valuable compound for specific therapeutic applications.

Biological Activity

Nelociguat (BAY60-4552) is a soluble guanylate cyclase (sGC) stimulator that has garnered attention for its potential therapeutic applications, particularly in the treatment of heart failure and pulmonary hypertension. This article delves into the biological activity of this compound, presenting data from clinical trials, mechanisms of action, and comparative studies with other sGC stimulators.

Chemical and Pharmacological Properties

  • Molecular Formula : C19H17FN8O2
  • Molecular Weight : 408.4 g/mol
  • Role : Soluble guanylate cyclase activator, antihypertensive agent, vasodilator

This compound functions by increasing intracellular levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow. This mechanism is particularly beneficial in conditions characterized by impaired vasodilation.

This compound enhances the activity of sGC independently of nitric oxide (NO). This characteristic allows it to stimulate cGMP production even in low NO environments. The pharmacodynamic effects include:

  • Vasodilation : Relaxation of vascular smooth muscle, reducing blood pressure.
  • Improved Cardiac Output : Enhances the heart's ability to pump blood effectively.
  • Antihypertensive Effects : Reduces systemic vascular resistance.

Phase I and II Trials

This compound has been evaluated in various clinical settings. Notably, it has shown promise in treating chronic heart failure and pulmonary hypertension:

  • Chronic Heart Failure :
    • A Phase I trial demonstrated increased estimated glomerular filtration rate (GFR), although it did not significantly improve proteinuria and was associated with cardiovascular toxicity in some patients .
  • Pulmonary Hypertension :
    • In preclinical studies, this compound reduced pulmonary vascular resistance (PVR) and improved exercise capacity in animal models .

Comparative Studies

A comparative analysis with other sGC stimulators such as riociguat reveals distinct profiles:

CompoundIndicationClinical TrialKey Findings
RiociguatPAH, CTEPHPATENT-1Improved 6MWT distance, WHO functional class
This compoundChronic Heart FailureNCT00565565Increased GFR; cardiovascular toxicity observed
VericiguatHFrEFVICTORIAReduced risk of hospitalization for HF

Case Study 1: Chronic Heart Failure

A patient with chronic heart failure treated with this compound demonstrated an increase in exercise capacity but experienced transient hypotension during the initial dosing period. This case highlights the importance of monitoring cardiovascular parameters during treatment initiation.

Case Study 2: Pulmonary Hypertension

In a cohort study involving patients with pulmonary hypertension, those treated with this compound showed a significant reduction in PVR compared to baseline measurements after 12 weeks of therapy. This improvement correlated with enhanced quality of life metrics.

Safety Profile

The safety profile of this compound has been under scrutiny due to reports of cardiovascular toxicity. Adverse effects included hypotension and syncope, particularly in patients with pre-existing cardiovascular conditions .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating Nelocuciguat’s efficacy in pulmonary hypertension (PH) research?

  • Methodology : Utilize in vivo models such as monocrotaline-induced PH in rodents or chronic hypoxia models to assess hemodynamic parameters (e.g., right ventricular systolic pressure). In vitro assays with pulmonary artery smooth muscle cells (PASMCs) can evaluate cyclic GMP modulation .
  • Key Considerations : Ensure model selection aligns with the study’s mechanistic focus (e.g., soluble guanylate cyclase activation). Include positive controls (e.g., riociguat) to validate assay sensitivity .

Q. How should dose-response studies for Nelociguat be designed to establish therapeutic windows?

  • Methodology : Use log-dose increments (e.g., 0.1–10 mg/kg in animals) to capture EC50 values. Monitor pharmacokinetic parameters (half-life, bioavailability) via LC-MS/MS and correlate with pharmacodynamic outcomes (e.g., pulmonary vascular resistance reduction) .
  • Data Interpretation : Apply non-linear regression analysis to identify optimal dosing thresholds while accounting for species-specific metabolic differences .

Q. What biomarkers are validated for assessing this compound’s target engagement in clinical trials?

  • Methodology : Measure plasma cyclic GMP levels via ELISA as a direct biomarker of soluble guanylate cyclase activation. Secondary biomarkers include NT-proBNP for cardiac strain and 6-minute walk distance for functional capacity .
  • Validation : Ensure assays meet FDA/EMA guidelines for sensitivity and reproducibility, with pre-trial validation in pilot cohorts .

Advanced Research Questions

Q. How can researchers optimize this compound’s selectivity to minimize off-target effects in chronic dosing regimens?

  • Methodology : Perform in silico docking studies to refine the compound’s binding affinity for soluble guanylate cyclase isoforms. Validate selectivity via high-throughput screening against related enzymes (e.g., particulate guanylate cyclase) .
  • Experimental Design : Use CRISPR-modified cell lines to isolate target-specific effects and quantify off-target interactions using phosphoproteomics .

Q. What strategies address contradictory findings in this compound’s efficacy across preclinical PH models?

  • Analysis Framework : Conduct systematic reviews to identify model-specific variables (e.g., disease induction method, genetic background). Use meta-regression to assess the impact of confounding factors (e.g., dosing schedule) .
  • Resolution : Replicate studies under standardized conditions (e.g., CONSORT guidelines) and publish negative results to reduce publication bias .

Q. How should researchers design studies to compare this compound with other sGC stimulators (e.g., riociguat) in combinatorial therapies?

  • Methodology : Use factorial design experiments to test additive/synergistic effects. For example, combine sub-therapeutic doses of this compound with phosphodiesterase-5 inhibitors (e.g., sildenafil) and measure hemodynamic synergy .
  • Statistical Approach : Apply response surface methodology to model interaction effects and identify optimal drug ratios .

Q. What statistical methods are recommended for analyzing this compound’s hemodynamic effects in heterogeneous patient populations?

  • Approach : Use mixed-effects models to account for inter-center variability in multi-site trials. Stratify analysis by covariates (e.g., baseline pulmonary artery pressure, comorbidities) .
  • Data Handling : Employ multiple imputation for missing data and sensitivity analyses to confirm robustness .

Q. Guidance for Data Reproducibility and Reporting

  • Experimental Replication : Follow ARRIVE 2.0 guidelines for in vivo studies, including detailed reporting of animal husbandry, randomization, and blinding .
  • Negative Results : Publish non-significant outcomes in repositories like Figshare to enhance transparency and reduce redundancy .
  • Literature Review : Use PICOT frameworks to structure research questions (Population: PH patients; Intervention: this compound; Comparison: Placebo/standard therapy; Outcome: Hemodynamic improvement; Time: 12-week trial) .

Properties

IUPAC Name

methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN8O2/c1-30-19(29)24-14-15(21)25-17(26-16(14)22)13-11-6-4-8-23-18(11)28(27-13)9-10-5-2-3-7-12(10)20/h2-8H,9H2,1H3,(H,24,29)(H4,21,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQHGWIXJSSWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625115-52-8
Record name Nelociguat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625115528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NELOCIGUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A18LL56O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

30.5 g (87.0 mmol) of 2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-4,5,6-pyrimidinetriamine trihydrochloride from Example 8A are dissolved in 30 ml of pyridine. The resulting solution is cooled to 0° C. 8.22 g (87.0 mmol) of methyl chloroformate are added, and the mixture is stirred at 0° C. for a further 2 hours. It is subsequently allowed to warm to room temperature and is stirred for a further 12 hours. After concentration in vacuo, the residue is washed with water and dried. Further purification is effected by stirring in 300 ml of boiling diethyl ether. The precipitated product is filtered off with suction and dried in vacuo.
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.22 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a reaction vessel, 1.50 kg of the compound of the formula (VI) were initially charged in 14.25 l of isopropanol, and the mixture was heated with stirring to 35° C. 531 g of methyl chloroformate were, at a steady rate, metered in over a period of 30 min, rinsing with 750 ml of isopropanol, and the mixture was stirred at 35° C. for 16 h. The mixture was then heated to 50° C. and 3.85 l of methanol and 606 g of triethylamine were metered in with stirring at 50° C., rinsing with 450 ml of methanol. The mixture was then stirred at 50° C. for 1 h, cooled to RT and stirred at RT for 1 h. The suspended solid was filtered off with suction, washed twice with in each case 3.0 l of isopropanol/methanol (4:1) and once with 3.0 l of isopropanol and sucked dry. The moist product was dried at 50° C. for 1 h and then at 100° C. for 22 h in a vacuum drying cabinet. The weight of the product obtained was 1.793 kg or 103.3% of theory. The product of the formula (VI) contained 6.45% of isopropanol virtually unremovable by drying (partially, an isopropanol solvate was present), and the analytical content was 87.9% by weight (HPLC). Based on this content, the yield was 90.8% of theory.
[Compound]
Name
compound
Quantity
1.5 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.25 L
Type
solvent
Reaction Step One
Quantity
531 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

7.1 kg of the product of the formula (II) were suspended in 171.6 kg of ethyl acetate and 42 kg of ethanol, and the mixture was stirred at reflux (internal temperature about 73-74° C.) for 20 h. The suspension was cooled to RT and filtered off with suction, and the product was washed four times with in each case 12.2 kg of ethyl acetate. The product was then washed twice with in each case 12.2 kg of water to expel the ethyl acetate, and the moist product was dried under reduced pressure at 50° C. until its mass remained constant. The yield of pure product of the formula (I) was 4.3 kg or 84% of theory. The content of the product was more than 99% (HPLC).
[Compound]
Name
product
Quantity
7.1 kg
Type
reactant
Reaction Step One
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
171.6 kg
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.